3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide
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Overview
Description
3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide is a complex organic compound with a molecular formula of C32H25BrN4O3S and a molecular weight of 625.549 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a sulfonyl group, and a pyrroloquinoxaline core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide involves multiple steps, typically starting with the preparation of the pyrroloquinoxaline core. This core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes. The introduction of the bromine atom is usually achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS). The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the sulfonylated pyrroloquinoxaline with the benzamide moiety under suitable conditions .
Chemical Reactions Analysis
3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the sulfonyl group to a thiol group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.
Scientific Research Applications
3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide can be compared with other similar compounds, such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a similar sulfonyl group but differs in the substitution pattern on the benzene ring.
N-(4-methylphenyl)-1H-pyrrolo[2,3-B]quinoxalin-2-amine: This compound shares the pyrroloquinoxaline core but lacks the bromine and sulfonyl groups.
N-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-amine: This compound has a similar structure but lacks the bromine and sulfonyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C32H25BrN4O3S |
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Molecular Weight |
625.5 g/mol |
IUPAC Name |
3-bromo-N-[3-(4-methylphenyl)sulfonyl-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C32H25BrN4O3S/c1-20-15-17-25(18-16-20)41(39,40)29-28-30(35-27-14-7-6-13-26(27)34-28)37(21(2)22-9-4-3-5-10-22)31(29)36-32(38)23-11-8-12-24(33)19-23/h3-19,21H,1-2H3,(H,36,38) |
InChI Key |
PAOBWQHCHFRZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C(C)C5=CC=CC=C5)NC(=O)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
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